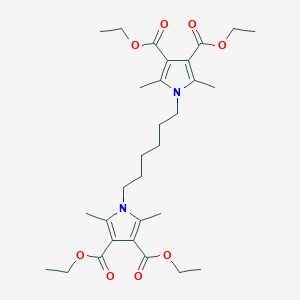
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related diphenylphosphino naphthalene derivatives is described in several papers. For instance, a nucleophilic aromatic substitution reaction is used to replace the methoxy group of 1-methoxy-2-(diphenylphosphinyl)naphthalene with various nucleophiles, providing a route to diphenyl(1-substituted-2-naphthyl)phosphines . Another paper reports the synthesis of 1,8-bis(diphenylphosphino)naphthalene, which is a rigid chelating diphosphine . These methods could potentially be adapted for the synthesis of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography and other spectroscopic techniques. For example, the structure of a red dye obtained from the reaction of 1,8-naphthalenediol with 1,1-diphenylprop-2-yn-1-ol was determined using detailed spectral analysis . Similarly, the structure of 1,8-bis(diphenylphosphino)naphthalene was reported along with its X-ray crystal structure . These studies provide a foundation for understanding the molecular structure of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenylphosphino naphthalene derivatives can be inferred from related compounds. For example, the tetrameric aggregate of 1,c-3-diphenyltetran-r-1-ol demonstrates the conformational flexibility of the tetrahydronaphthalene core . The molecular structures of 1-phenyl- and 1-(2-naphthyl)-8-tropylionaphthalene hexafluoroantimonates suggest the presence of intramolecular charge-transfer interactions . These insights can help predict the properties of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol.
科学研究应用
Luminescent Materials for Sensing
A study by Zhang et al. (2014) on a luminescent material, 3-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol (DPIN), highlighted its potential for selective detection of cysteine (Cys) with high sensitivity and selectivity, owing to its stable homo-dispersed nanoparticles and enhanced emission properties in aqueous media Zhang et al., 2014.
Catalysis in Organic Synthesis
Cationic rhodium complexes of 2-phenylquinazolin-4-yl-2-(diphenylphosphino)naphthalene have been used to catalyze the hydroboration of olefins with high yields, regioselectivities, and enantiomer excesses, demonstrating the compound's potential as a powerful catalyst in stereoselective synthesis processes McCarthy, Hooper, & Guiry, 2000.
Organic Light Emitting Diodes (OLEDs)
Research on naphthalene-substituted tetraphenylsiloles has shown these compounds, due to their aggregation-induced emission (AIE) feature, to be promising for efficient non-doped OLEDs. The synthesis and characterization of these compounds indicate potential for opto-electronic applications, achieving remarkable electroluminescence efficiencies Jiang et al., 2012.
安全和危害
未来方向
The future directions for the use and study of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol are not clear from the available information. However, given its complex structure, it may be of interest in various areas of research.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
属性
IUPAC Name |
1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22,33H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZAKMZAVUALLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245802 |
Source


|
| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol | |
CAS RN |
199796-91-3 |
Source


|
| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199796-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)








![methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate](/img/structure/B142023.png)

